molecular formula C6H6FNO B055481 3-Fluoro-2-methylpyridine 1-oxide CAS No. 113209-81-7

3-Fluoro-2-methylpyridine 1-oxide

Katalognummer: B055481
CAS-Nummer: 113209-81-7
Molekulargewicht: 127.12 g/mol
InChI-Schlüssel: CIFJXDPNAWWVKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ABT-333 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the methanesulfonamide group, which is crucial for its antiviral activity . The synthetic route typically involves:

    Formation of the Core Structure: The core structure of ABT-333 is synthesized through a series of reactions, including nucleophilic substitution and cyclization reactions.

    Introduction of Functional Groups: Various functional groups, such as the methanesulfonamide group, are introduced through specific reactions, including sulfonation and amination.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high purity ABT-333.

Industrial Production Methods

In industrial settings, the production of ABT-333 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps under controlled conditions.

    Continuous Flow Processing: Continuous flow reactors may also be employed to enhance efficiency and reduce production time.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

ABT-333 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.

    Reduction: Reduction reactions can also occur, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Solvents: Solvents like dimethyl sulfoxide and acetonitrile are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

ABT-333 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of antiviral drug design and synthesis.

    Biology: The compound is used in research on viral replication mechanisms and the development of antiviral therapies.

    Medicine: ABT-333 is a key component in the treatment of hepatitis C, often used in combination with other antiviral agents to achieve a sustained virologic response.

    Industry: The compound is used in the pharmaceutical industry for the development and production of antiviral medications.

Wirkmechanismus

ABT-333 exerts its antiviral effects by inhibiting the HCV RNA-dependent RNA polymerase encoded by the NS5B gene . This enzyme is essential for the replication of the viral genome. ABT-333 binds to the palm domain of the NS5B polymerase, inducing a conformational change that renders the polymerase unable to elongate viral RNA . This inhibition effectively halts the replication of the virus, leading to a reduction in viral load and ultimately aiding in the clearance of the infection.

Vergleich Mit ähnlichen Verbindungen

ABT-333 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

    Sofosbuvir: Ein weiteres antivirales Mittel, das zur Behandlung von Hepatitis C eingesetzt wird. Im Gegensatz zu ABT-333 ist Sofosbuvir ein Nukleosid-Inhibitor der HCV-RNA-Polymerase.

    Ledipasvir: Oft in Kombination mit Sofosbuvir verwendet, ist Ledipasvir ein Inhibitor des HCV-NS5A-Proteins, das an der viralen Replikation und Assemblierung beteiligt ist.

    Ombitasvir: In Kombination mit Paritaprevir und Ritonavir verwendet, hemmt Ombitasvir das HCV-NS5A-Protein.

Einzigartigkeit von ABT-333

ABT-333 ist einzigartig in seinem Wirkmechanismus als nicht-nukleosidischer Inhibitor der HCV-RNA-Polymerase. Seine Fähigkeit, Konformationsänderungen in der Polymerase zu induzieren, unterscheidet es von Nukleosid-Inhibitoren wie Sofosbuvir . Darüber hinaus verstärkt seine Verwendung in Kombinationstherapien seine Wirksamkeit und reduziert die Wahrscheinlichkeit der Entwicklung von Resistenzen.

Eigenschaften

IUPAC Name

3-fluoro-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFJXDPNAWWVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=[N+]1[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599957
Record name 3-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113209-81-7
Record name 3-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium nitrite (15.3 g) was added to a stirred solution of 3-amino-2-picoline (20 g) in 40% fluoroboric acid (215 ml) at -5° to -10°. The mixture was stirred for 2 hours at -10° followed by a further 2 hours at room temperature, after which time, the solution was basified (NaOH) and extracted with dichloromethane. The extracts were back-washed with water (pH 6 HCl) to remove some unreacted amine and, after drying (K2CO3), m-chloroperbenzoic acid (35.7 g) was added and the mixture allowed to stand for 16 hours. Ammonia gas was passed through the solution and the precipitated benzoate salts filtered off. The filtrate was evaporated to dryness to give 2-methyl-3-fluoropyridine-N-oxide (13.36 g) m.p. softens 55° melts 80°.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.